

# Application Notes: Spectrophotometric Determination of Flucloxacillin Sodium Concentration

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Compound of Interest		
Compound Name:	Flucloxacillin sodium	
Cat. No.:	B1260152	Get Quote

These application notes provide detailed protocols for the quantitative determination of **Flucloxacillin sodium** in pharmaceutical preparations using UV-Visible spectrophotometry. The methods outlined are simple, cost-effective, and suitable for routine quality control analysis.

#### **Method 1: Direct UV Spectrophotometry**

This is a rapid and straightforward method that involves the direct measurement of the ultraviolet absorbance of **Flucloxacillin sodium** in a suitable solvent.

#### **Experimental Protocol**

- 1. Instrumentation:
- UV-Vis Spectrophotometer
- 1 cm matched quartz cuvettes
- Analytical balance
- Volumetric flasks
- Pipettes



- 2. Reagents and Solutions:
- Flucloxacillin Sodium reference standard
- Ultra-purified water or 0.01 N Sodium Hydroxide (NaOH)
- 3. Preparation of Stock and Standard Solutions:
- Prepare a stock solution of Flucloxacillin sodium (e.g., 0.1 mg/mL) by accurately weighing the standard and dissolving it in the chosen solvent (ultra-purified water or 0.01 N NaOH).[1]
- Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 50.0 to 100.0 μg/mL).[2]
- 4. Spectrophotometric Measurement:
- Scan the absorption spectra of the standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1]
- The λmax for Flucloxacillin sodium in ultra-purified water is approximately 274 nm.[1][2]
- Set the spectrophotometer to the determined λmax.
- Use the solvent as a blank to zero the instrument.
- Measure the absorbance of each standard solution and the sample solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the unknown sample from the calibration curve.

# Method 2: Ion-Pair Complexation with Bromocresol Purple (BCP)

This method is based on the formation of a yellow ion-pair complex between **Flucloxacillin sodium** and Bromocresol purple (BCP) in a chloroform medium. The resulting complex is quantified spectrophotometrically.[1][3]



#### **Experimental Protocol**

- 1. Instrumentation:
- UV-Vis Spectrophotometer
- 1 cm matched glass cells
- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Flucloxacillin Sodium reference standard
- Bromocresol purple (BCP)
- Methanol
- Chloroform
- 3. Preparation of Stock Solutions:
- Flucloxacillin Sodium Stock Solution (246.95 μg/mL): Accurately weigh 24.70 mg of Flucloxacillin sodium standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this solution to 10 mL with chloroform in a separate volumetric flask.[1][3]
- Bromocresol Purple (BCP) Solution (5x10<sup>-3</sup> M): Dissolve 135.055 mg of BCP in 50 mL of chloroform.[1]
- 4. Preparation of Calibration Standards:
- Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the Flucioxacillin sodium stock solution.[1]
- To each flask, add 1 mL of the 5x10<sup>-3</sup> M BCP solution.[1]



- Bring the volume up to 10 mL with chloroform to achieve final concentrations in the range of  $2.47 22.23 \,\mu\text{g/mL}$ .[1][3]
- 5. Sample Preparation:
- For the analysis of raw material, prepare a stock solution of the **Flucloxacillin sodium** sample in methanol and then dilute with chloroform to a concentration within the calibration range.[1] Follow the same procedure as for the calibration standards.
- 6. Spectrophotometric Measurement:
- Set the spectrophotometer to measure the absorbance at a wavelength of 408 nm.[1][3]
- Use a reagent blank (1 mL of BCP solution diluted to 10 mL with chloroform) to zero the instrument.[1]
- Measure the absorbance of each calibration standard and the sample solution.
- Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
- Determine the concentration of **Flucloxacillin sodium** in the sample solution from the calibration curve.[1]

### Method 3: Charge Transfer Complexation with lodine

This method involves the formation of a charge transfer complex between **Flucloxacillin sodium** and iodine in a methanol-dichloromethane medium.[4][5]

#### **Experimental Protocol**

- 1. Instrumentation:
- UV-Vis Spectrophotometer
- 1 cm matched glass cells



- Analytical balance
- Volumetric flasks
- Pipettes
- 2. Reagents and Solutions:
- Flucloxacillin Sodium reference standard
- Iodine
- Methanol
- Dichloromethane
- 3. Preparation of Stock Solutions:
- Flucloxacillin Sodium Stock Solution (100 µg/mL): Dissolve 10 mg of Flucloxacillin sodium in 100 mL of methanol.[4]
- Working Flucloxacillin Solution (e.g., 0.5 µg/mL): Prepare by suitable dilution of the stock solution with methanol.[4]
- Iodine Solution (0.1%): Prepare a 0.1% solution of iodine in dichloromethane.[4]
- 4. Preparation of Calibration Standards:
- Into a series of 10 mL volumetric flasks, pipette different volumes of the working
   Flucloxacillin sodium solution.[4]
- To each flask, add 1.0 mL of 0.1% iodine solution at room temperature.
- Dilute to the mark with methanol to obtain concentrations ranging from 1.0 to 9.0 μg/mL.[4]
- 5. Spectrophotometric Measurement:
- Allow the reaction to proceed at room temperature.



- Measure the absorbance at 362 nm against a reagent blank prepared simultaneously.[4][5]
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the unknown sample from the calibration curve.

#### **Method 4: Reaction with Folin-Ciocalteu Reagent**

This method is based on the formation of a light green colored product when **Flucloxacillin sodium** reacts with the Folin-Ciocalteu (F.C.) reagent.[6]

#### **Experimental Protocol**

- 1. General Procedure:
- Prepare a stock solution of **Flucloxacillin sodium** in a suitable solvent.[1]
- Prepare a series of calibration standards by diluting the stock solution to a concentration range of 0.05-0.25 mg/mL.[6]
- To each standard and sample solution, add a specific volume of Folin-Ciocalteu reagent and a suitable buffer.[1]
- Allow the reaction to proceed for a defined period.[1]
- Measure the absorbance of the resulting light green colored product at its absorption maximum of 912 nm.[6]
- Construct a calibration curve and determine the sample concentration.[1]

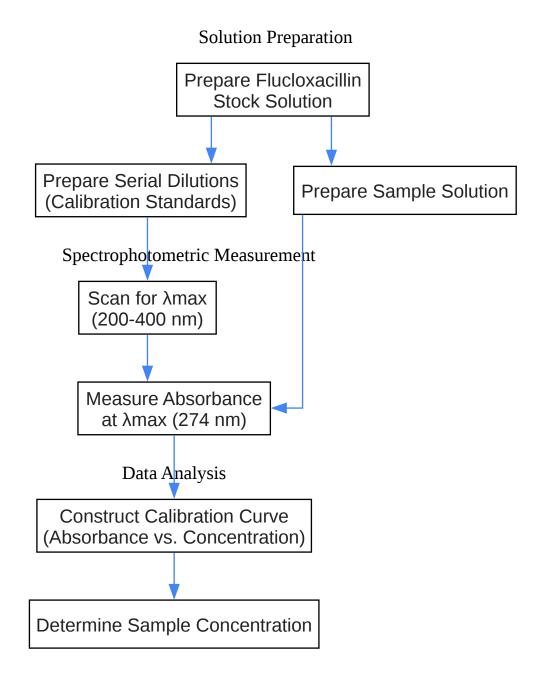
#### **Data Presentation**



Parameter	Direct UV Spectrophoto metry	Ion-Pair Complexation (BCP)	Charge Transfer Complexation (lodine)	Folin- Ciocalteu Reagent
λmax	274 nm[2]	408 nm[1][3]	362 nm[4][5]	912 nm[6]
Linearity Range	50.0 - 100.0 μg/mL[2]	2.47 – 22.23 μg/mL[1][3]	1.0 - 9.0 μg/mL[4][5]	0.05 - 0.25 mg/mL[6]
Correlation Coefficient (R²)	0.9998[2]	0.9999[1][3]	Not specified	Not specified
Limit of Detection (LOD)	Not specified	0.203 μg/mL[1] [3]	Not specified	Not specified
Limit of Quantification (LOQ)	Not specified	0.615 μg/mL[1] [3]	Not specified	Not specified
Solvent/Medium	Ultra-purified water[2]	Chloroform[1][3]	Methanol- Dichloromethane [4][5]	Aqueous buffer[1]
Color of Complex	Colorless	Yellow[1][3]	Not specified	Light green[6]

## **Visualizations**

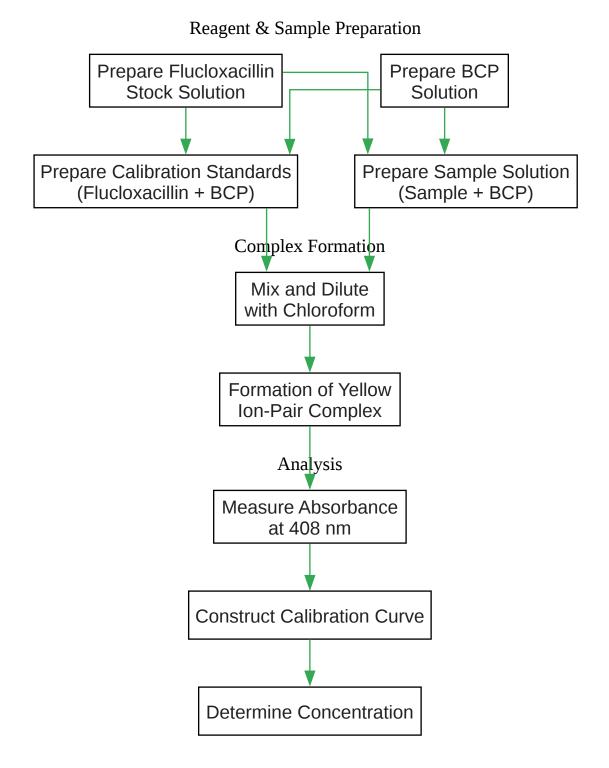




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Workflow for Direct UV Spectrophotometry.

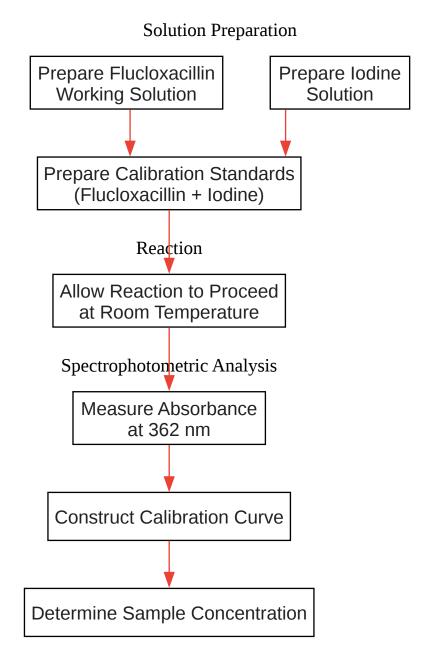




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Workflow for Ion-Pair Spectrophotometry with BCP.





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Workflow for Charge Transfer Complexation.

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